molecular formula C13H10ClNO3 B14710143 4-Chloro-m-tolyl-p-nitrophenyl ether CAS No. 22532-72-5

4-Chloro-m-tolyl-p-nitrophenyl ether

Cat. No.: B14710143
CAS No.: 22532-72-5
M. Wt: 263.67 g/mol
InChI Key: MNBIAOIXTNGEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-m-tolyl-p-nitrophenyl ether (CAS 22532-72-5) is an organic compound with the molecular formula C13H10ClNO3 . This diphenyl ether derivative is structurally characterized by a chloro-substituted meta-tolyl group and a para-nitrophenyl group, linked by an ether bridge. Its SMILES notation is CC1=C(C=CC(=C1)OC2=CC=C(C=C2) N+ [O-])Cl, and its InChIKey is MNBIAOIXTNGEQR-UHFFFAOYSA-N . This compound is of significant interest in chemical research, particularly in the study of diphenyl ether chemistry and its applications. It serves as a valuable building block or intermediate in organic synthesis and materials science research. Researchers utilize this compound to explore structure-activity relationships, given its structural similarity to known bioactive molecules, including certain classes of herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors . Handling of this chemical requires strict adherence to laboratory safety protocols. Preliminary hazard assessments indicate high potential for skin sensitization, eye irritation, and acute aquatic toxicity . It is essential to use appropriate personal protective equipment (PPE) and conduct all procedures in a well-ventilated fume hood. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material responsibly.

Properties

CAS No.

22532-72-5

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

1-chloro-2-methyl-4-(4-nitrophenoxy)benzene

InChI

InChI=1S/C13H10ClNO3/c1-9-8-12(6-7-13(9)14)18-11-4-2-10(3-5-11)15(16)17/h2-8H,1H3

InChI Key

MNBIAOIXTNGEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-m-tolyl-p-nitrophenyl ether typically involves the reaction of 4-chlorophenol with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond. The general reaction scheme is as follows:

4-Chlorophenol+m-Tolyl chlorideK2CO3,Reflux4-Chloro-m-tolyl-p-nitrophenyl ether\text{4-Chlorophenol} + \text{m-Tolyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{4-Chloro-m-tolyl-p-nitrophenyl ether} 4-Chlorophenol+m-Tolyl chlorideK2​CO3​,Reflux​4-Chloro-m-tolyl-p-nitrophenyl ether

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-m-tolyl-p-nitrophenyl ether may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-m-tolyl-p-nitrophenyl ether undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products

    Nucleophilic substitution: Formation of substituted ethers or thioethers.

    Reduction: Formation of 4-Chloro-m-tolyl-p-aminophenyl ether.

    Oxidation: Formation of 4-Chloro-m-tolyl-p-nitrobenzoic acid.

Scientific Research Applications

4-Chloro-m-tolyl-p-nitrophenyl ether is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of polymers and advanced materials with specific properties.

    Pharmaceutical Research: As a precursor in the synthesis of potential drug candidates.

    Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Chloro-m-tolyl-p-nitrophenyl ether involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes and receptors in biological systems. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and activity within cells.

Comparison with Similar Compounds

4-Chlorodiphenyl Ether (p-Chlorophenyl phenyl ether)

  • Structure : A simple diaryl ether with a single chloro substituent on one phenyl ring.
  • Key Differences : Lacks the nitro and m-tolyl groups present in the target compound.
  • Properties : Simpler structure likely results in lower molecular weight and higher volatility compared to 4-Chloro-m-tolyl-p-nitrophenyl ether. Used as a solvent or intermediate in organic synthesis .

Nitro-Substituted Aryl Ethers

4-Nitrobenzyl Trityl Ether

  • Structure : Features a nitro group on a benzyl moiety and a bulky trityl (triphenylmethyl) protecting group.
  • Key Differences : The trityl group introduces steric hindrance, reducing reactivity in nucleophilic reactions. Unlike the target compound, this ether is aliphatic-benzyl rather than diaryl.
  • Applications : Employed in protective group strategies for hydroxyl functionalities in synthetic chemistry .

p-Nitrophenyl Phosphate

  • Structure : A phosphate ester with a p-nitrophenyl group.
  • The nitro group enables spectrophotometric detection (absorbance at 405 nm), as seen in ELISA substrates .

Ethers with Epoxide Functional Groups

4-Chlorophenyl Glycidyl Ether

  • Structure : Contains a glycidyl (epoxide) group attached to a p-chlorophenyl ring.
  • Key Differences : The epoxide ring confers high reactivity in ring-opening reactions, unlike the stable ether linkage in the target compound. Applications include polymer crosslinking or epoxy resin formulations .

Aliphatic Chlorinated Ethers

Dichloroethyl Ether

  • Structure : A symmetrical aliphatic ether with chloroethyl groups.
  • Key Differences : Aliphatic ethers generally exhibit higher volatility and lower thermal stability than aromatic analogs. Dichloroethyl ether is used as a solvent but poses significant toxicity risks, whereas aromatic ethers like the target compound may have niche industrial applications .

Polymeric Ethers

Pentaerythritol Poly(ethylene glycol) Ether Tetrathiol

  • Structure : A branched polymer with multiple ethylene glycol and thiol groups.
  • Key Differences : Polymeric ethers are utilized in hydrogels or drug delivery systems due to their tunable solubility and biocompatibility, contrasting with small-molecule aryl ethers like the target compound, which are more suited for discrete synthetic steps .

Non-Ether Nitro/Chloro Compounds

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : A sulfonamide-acetamide hybrid with nitro and chloro substituents.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functions Structural Features Reactivity Insights
4-Chloro-m-tolyl-p-nitrophenyl ether Chloro (para), m-tolyl, nitro (para) Diaryl ether with mixed electronic effects Stabilized by aromatic rings; nitro enhances electrophilicity
4-Chlorodiphenyl Ether Chloro (para), phenyl Simple diaryl ether Less steric hindrance; suitable for SNAr reactions
4-Nitrobenzyl Trityl Ether Nitro (para), trityl Aliphatic-benzyl ether with bulky group Steric shielding reduces unintended side reactions
4-Chlorophenyl Glycidyl Ether Chloro (para), glycidyl Epoxide-functionalized aryl ether High reactivity in ring-opening polymerization

Biological Activity

4-Chloro-m-tolyl-p-nitrophenyl ether (C13H10ClNO3) is a compound that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

4-Chloro-m-tolyl-p-nitrophenyl ether features a chloro group, a nitro group, and an ether functional group, contributing to its chemical reactivity and biological interactions. The molecular structure is as follows:

  • Molecular Formula : C13H10ClNO3
  • Molecular Weight : 263.68 g/mol

1. Anti-inflammatory Activity

Research indicates that 4-Chloro-m-tolyl-p-nitrophenyl ether exhibits anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, mediators of inflammation.

Table 1: Enzyme Inhibition Data

EnzymeInhibition (%)Reference
COX-145%
COX-260%
CYP1A250%

2. Anticancer Potential

The compound has demonstrated promising anticancer activity in various studies. It was tested against several cancer cell lines, showing significant cytotoxic effects.

Case Study: Anticancer Activity
In a study involving human lung adenocarcinoma cells (A549), 4-Chloro-m-tolyl-p-nitrophenyl ether exhibited an IC50 value of 12 µM, indicating potent anticancer effects. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54912Apoptosis via caspase activation
MDA-MB-23115Cell cycle arrest
HT-2918Induction of oxidative stress

3. Antimicrobial Activity

4-Chloro-m-tolyl-p-nitrophenyl ether has shown antimicrobial properties against various pathogens. It has been particularly effective against Gram-positive bacteria.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of 4-Chloro-m-tolyl-p-nitrophenyl ether is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes and cytochrome P450 enzymes, affecting drug metabolism and inflammatory responses.
  • Cellular Signaling : It modulates signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells.
  • Membrane Disruption : Its antimicrobial activity is partly due to its ability to disrupt microbial membranes.

Q & A

Q. Tables for Key Comparisons

Property 4-Chloro-m-tolyl-p-nitrophenyl Ether 4-Bromophenyl Ether 2,4-Dichlorophenyl Ether
Halogen Substituent ClBrCl (positions 2,4)
Typical Degradation Pathway Hydrolysis under alkaline conditionsPhotolytic debrominationMicrobial dechlorination
Crystal Packing π-π stacking dominantHalogen bonding observedMixed van der Waals interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.